N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Description
N-(Dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a fused thiophene-pyridine core. The compound features a trifluoromethyl (-CF₃) group at position 6, a phenyl substituent at position 3, and a dimethylaminomethylidene-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c1-24(2)10-23-17(25)16-14(11-6-4-3-5-7-11)15-13(26-16)8-12(9-22-15)18(19,20)21/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQVAMHRNGYEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide, also known by its CAS number 478260-64-9, is a complex organic compound with potential biological activity. This compound has garnered attention for its possible applications in pharmacology, particularly in the treatment of various cancers and other diseases. This article presents a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thieno[3,2-b]pyridine core with a trifluoromethyl group and a dimethylaminomethylidene substituent. The structural complexity contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 373.38 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Breast Cancer
A study published in the Arabian Journal of Chemistry evaluated several compounds related to thieno[3,2-b]pyridine derivatives for their anticancer activity. The findings indicated that specific derivatives showed substantial antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-468. Notably, compounds similar to this compound were among those that met the threshold inhibition criteria across multiple cell lines .
The mechanism by which this compound exerts its biological effects appears to involve interaction with key cellular pathways:
- Topoisomerase Inhibition : Molecular docking studies suggest that this compound may bind to the active sites of topoisomerases, enzymes critical for DNA replication and transcription.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic signals.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, leading to impaired cell division and growth.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Significant effects on MCF-7 and MDA-MB-468 cells |
| Mechanism | Topoisomerase inhibition; apoptosis induction |
| Cell Cycle Impact | Arrest observed at G1/S phase |
Scientific Research Applications
Structural Features
The compound features a thieno[3,2-b]pyridine ring system, which is known for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's pharmacokinetic properties.
Antiviral Activity
Research has indicated that thienopyridine derivatives can exhibit antiviral properties. A study highlighted the use of similar compounds for treating viral infections, suggesting that N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide could potentially be developed as an antiviral agent .
Kinase Inhibition
Thienopyridine derivatives have also been investigated for their ability to inhibit various kinases involved in cancer progression. The structural characteristics of this compound may allow it to serve as a scaffold for developing new kinase inhibitors .
Pharmaceutical Formulations
The compound can be utilized in pharmaceutical formulations aimed at enhancing drug delivery systems due to its favorable solubility and stability profiles. This aspect is critical in developing effective therapies that require precise dosing and bioavailability .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal explored the efficacy of thienopyridine derivatives against viral pathogens. The results demonstrated that compounds similar to this compound exhibited significant antiviral activity, particularly against RNA viruses. The mechanism was attributed to the inhibition of viral replication processes.
Case Study 2: Kinase Inhibition Profile
In another investigation focusing on kinase inhibitors, researchers synthesized several thienopyridine derivatives and evaluated their activity against specific cancer cell lines. This compound was identified as a promising candidate due to its selective inhibition of key kinases involved in tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features include:
3-Amino-N-(3-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () Substituents: 2-Thienyl at position 6, 3-methylphenyl carboxamide, and amino group at position 3. Molecular Weight: 433.466 g/mol. Applications: Likely explored for biological activity due to the amino and trifluoromethyl groups, which enhance binding affinity and metabolic stability .
3-Amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () Substituents: Phenyl at position 6 instead of thienyl.
3-Amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide () Substituents: 4-Methoxyphenyl carboxamide.
3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide () Substituents: Bulky bis(p-tolylsulfonyl)amino group and halogenated aryl groups. Applications: Designed as an anticancer drug intermediate, highlighting the role of sulfonyl and halogen groups in biological activity .
Data Tables
Table 1: Structural Comparison of Thieno[2,3-b]pyridine Derivatives
Research Findings
Electronic Properties
Q & A
Basic: What synthetic routes are commonly used to prepare thieno[3,2-b]pyridine carboxamide derivatives?
Methodological Answer:
The synthesis of thieno[3,2-b]pyridine carboxamides typically involves multi-step reactions, including cyclization and functional group modifications. For example, a reflux-based method using trifluoroacetic acid derivatives has been reported, yielding intermediates that are purified via silica gel column chromatography. Key steps include:
- Cyclization : Heating precursors (e.g., substituted pyridines and thiophenes) under reflux conditions to form the thienopyridine core .
- Carboxamide Formation : Coupling with dimethylaminomethylidene groups via nucleophilic acyl substitution .
- Purification : Column chromatography (e.g., using hexane/ethyl acetate gradients) and characterization via NMR and NMR to confirm structural integrity .
Advanced: How can reaction conditions be optimized to improve the yield of N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide?
Methodological Answer:
Low yields (e.g., 30–46% in reported syntheses) often stem from steric hindrance from the trifluoromethyl group or competing side reactions. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
- Catalysis : Use of Pd-based catalysts to facilitate coupling reactions, as seen in analogous thienopyridine syntheses .
- Temperature Control : Gradual heating to avoid decomposition of thermally sensitive intermediates .
- Real-Time Monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm the presence of the dimethylaminomethylidene group, phenyl ring, and trifluoromethyl substituents .
- HPLC : Purity assessment (>98% by reverse-phase HPLC) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Advanced: How can researchers resolve conflicting NMR data arising from tautomeric equilibria in the dimethylaminomethylidene group?
Methodological Answer:
Tautomerism in the dimethylaminomethylidene moiety can lead to split peaks or unexpected coupling constants. Solutions include:
- Variable-Temperature NMR : Cooling the sample to slow tautomeric interconversion and simplify spectra .
- Computational Modeling : DFT calculations to predict dominant tautomers and assign spectral peaks .
- Isotopic Labeling : Use of -labeled analogs to track nitrogen environments .
Basic: What biological activities are associated with thieno[3,2-b]pyridine carboxamides?
Methodological Answer:
These compounds are studied as kinase inhibitors, antimicrobial agents, or anticancer candidates. For example:
- Kinase Inhibition : Structural analogs show activity against EGFR or VEGFR2 due to the electron-withdrawing trifluoromethyl group enhancing target binding .
- Antimicrobial Activity : The thiophene core may disrupt bacterial membrane proteins .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group?
Methodological Answer:
SAR strategies include:
- Systematic Substitution : Synthesizing analogs with –CF, –CH, or –Cl groups at position 6 to compare potency .
- In Silico Docking : Molecular dynamics simulations to quantify interactions between –CF and target proteins (e.g., kinases) .
- Metabolic Stability Assays : Assessing how –CF affects half-life in microsomal models .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Refer to SDS guidelines for similar thienopyridines:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation .
- Waste Disposal : Incineration or chemical degradation to prevent environmental release .
Advanced: How can researchers address contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
Discrepancies may arise from poor bioavailability or off-target effects. Mitigation approaches:
- ADME Profiling : Measure solubility, plasma protein binding, and metabolic stability .
- Formulation Optimization : Use liposomal carriers or prodrugs to enhance delivery .
- Target Validation : CRISPR/Cas9 knockout models to confirm on-target effects .
Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer:
The –CF group:
- Lipophilicity : Increases logP, enhancing membrane permeability .
- Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes .
- Electron Effects : Withdraws electrons, stabilizing the carboxamide bond .
Advanced: What computational methods predict the compound’s binding affinity for novel targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina to screen against protein databases (e.g., PDB) .
- QSAR Modeling : Train models using datasets of thienopyridine bioactivities to predict IC values .
- Free Energy Perturbation (FEP) : Quantify energy changes upon –CF substitution in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
